3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid
Description
3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2-thienyl group and at the 2-position with a thioether-linked propanoic acid moiety. This compound is of interest in medicinal chemistry due to the bioactivity of 1,3,4-oxadiazole derivatives, particularly as antimicrobial and enzyme-targeting agents .
Properties
IUPAC Name |
3-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S2/c12-7(13)3-5-16-9-11-10-8(14-9)6-2-1-4-15-6/h1-2,4H,3,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXUSPKFMMUAQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid typically involves the cyclization of thiosemicarbazides with carboxylic acid derivatives. One common method is the cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives (e.g., esters, acyl chlorides) in the presence of dehydrating agents like polyphosphoric acid (PPA) or phosphorus pentasulfide (P4S10) . This reaction forms the oxadiazole ring, while the thiophene ring is introduced through the use of 2-thiophenecarboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Overview
3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid is a heterocyclic compound distinguished by its unique chemical structure, which combines a thiophene ring with an oxadiazole moiety. This compound has garnered significant attention in various fields such as medicinal chemistry, materials science, and industrial applications due to its diverse biological activities and chemical properties.
Medicinal Chemistry
- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of oxadiazole compounds exhibit significant activity against various bacterial strains and fungi. For instance, research has demonstrated that related compounds can inhibit the growth of Candida albicans and other pathogenic microorganisms .
- Anticancer Properties : The biological evaluation of this compound indicates its potential as an anticancer agent. It interacts with biological macromolecules and may inhibit enzymes involved in cancer cell proliferation. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Effects : This compound has been explored for its anti-inflammatory properties, which could be beneficial in developing treatments for inflammatory diseases. Its mechanism may involve the inhibition of specific enzymes that produce pro-inflammatory mediators .
Materials Science
In materials science, this compound is utilized in the development of organic semiconductors and electronic devices. The unique properties conferred by the thiophene and oxadiazole rings make it suitable for applications in organic electronics due to its conductive properties .
Case Studies
- Synthesis and Biological Evaluation : A study conducted by Özyazıcı et al. synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their antimicrobial and anticancer activities. The findings indicated that compounds with structural similarities to this compound exhibited promising antimicrobial effects against Gram-positive and Gram-negative bacteria .
- Oxidation and Reduction Reactions : Research has shown that the compound can undergo various chemical transformations such as oxidation to form sulfoxides or sulfones and reduction to yield corresponding amines. These reactions are crucial for further functionalization of the compound in drug development .
Mechanism of Action
The mechanism of action of 3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
Comparison with 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids (): Compounds such as 8i (2-methoxyphenyl), 8j (2,4-dichlorophenyl), and 8l (2-chloro-4-methoxyphenyl) share the oxadiazole-thioalkanoic acid scaffold but differ in aryl substituents. Key differences include:
Table 1: Physicochemical Properties of Selected Analogs
| Compound | Substituent | Molecular Weight | HPLC Retention (min) |
|---|---|---|---|
| Target Compound | 2-Thienyl | 254.28* | N/A |
| 8i | 2-Methoxyphenyl | 281.06 | 5.37 |
| 8j | 2,4-Dichlorophenyl | 318.97 | 6.64 |
| 604740-20-7 | 4-Pyridinyl | 251.26 | N/A |
*Calculated based on molecular formula C₉H₈N₂O₃S₂.
Heterocyclic Variations
Pyridinyl vs. Thienyl Substituents ():
The pyridinyl analog 604740-20-7 (C₁₀H₉N₃O₃S) replaces the thienyl group with a 4-pyridinyl moiety. Key distinctions include:
- Bioactivity : Thienyl-containing compounds (e.g., 9a in ) demonstrate broad-spectrum antibacterial activity, while pyridinyl analogs may shift selectivity toward different enzymatic targets (e.g., Rho kinase inhibition in ).
Positional Isomerism in Thienyl Derivatives (): The 3-thienyl isomer (CID 17511958) differs in the thiophene attachment position. The 2-thienyl group in the target compound may offer better π-π stacking interactions due to its planar orientation, whereas the 3-thienyl isomer could exhibit altered electronic effects on the oxadiazole ring.
Biological Activity
3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid is a heterocyclic compound notable for its unique chemical structure, which includes a thiophene ring and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, supported by data tables and research findings.
The molecular formula of this compound is C9H8N2O3S2, with a molecular weight of 256.3 g/mol. The compound's structure is crucial for its biological interactions and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C9H8N2O3S2 |
| Molecular Weight | 256.3 g/mol |
| IUPAC Name | 3-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid |
| InChI Key | FDXUSPKFMMUAQI-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. It may inhibit specific enzymes or receptors involved in inflammatory processes and cancer cell proliferation.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that produce pro-inflammatory mediators.
- Antimicrobial Activity : It has shown potential against various bacterial strains by disrupting their cellular processes.
- Anticancer Activity : The compound's structure allows it to interfere with cancer cell signaling pathways.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound Tested | Activity Against | Reference |
|---|---|---|
| 9a | Broad-spectrum antibacterial | |
| 4d | Highly active against Gram-positive bacteria | |
| 5e | Effective against certain bacterial strains |
Anticancer Activity
In a study evaluating the antiproliferative effects of oxadiazole derivatives, compounds similar to this compound were tested against various cancer cell lines. The results indicated that these compounds could inhibit the growth of breast and colon cancer cells.
Case Studies
Recent studies have explored the synthesis and biological evaluation of oxadiazole derivatives. One notable study synthesized a series of compounds based on the oxadiazole framework and assessed their antimicrobial and anticancer activities.
Study Highlights:
- Synthesis : Compounds were synthesized using cyclization methods involving thiosemicarbazides.
- Biological Evaluation : The synthesized derivatives were tested for their ability to inhibit bacterial growth and cancer cell proliferation.
Q & A
Q. What are the standard synthetic routes for preparing 3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid and its derivatives?
The compound is typically synthesized via cyclocondensation reactions. For example, derivatives with oxadiazole-thioether scaffolds are prepared by reacting tert-butyl-protected propanoate intermediates with substituted aryl halides under reflux conditions. Deprotection using acidic conditions (e.g., trifluoroacetic acid) yields the final carboxylic acid. Key steps include:
- Thioether formation : Reaction of tert-butyl 3-mercaptopropanoate with 5-aryl-1,3,4-oxadiazol-2-yl halides .
- Cyclization : Acid-mediated deprotection to generate the free carboxylic acid . Characterization involves ¹H/¹³C NMR , IR spectroscopy , and HRMS to confirm structure and purity .
Q. How are spectroscopic techniques (NMR, IR) employed to validate the structure of this compound?
- ¹H NMR : Peaks for the thiophene ring (δ 7.1–7.7 ppm), oxadiazole-linked protons (δ 3.0–3.5 ppm for CH₂ groups), and carboxylic acid protons (broad singlet near δ 10–12 ppm) are critical .
- ¹³C NMR : Carbonyl groups (C=O at δ 165–176 ppm) and sulfur-bound carbons (δ 25–35 ppm) confirm the oxadiazole-thioether linkage .
- IR : Stretching vibrations for C=O (~1715 cm⁻¹) and S–C (~650 cm⁻¹) bonds are diagnostic .
Q. What are the common impurities encountered during synthesis, and how are they addressed?
Common impurities include:
- Unreacted intermediates : Detected via HPLC (retention time discrepancies) and removed by silica gel chromatography .
- Oxidation byproducts : Thioether oxidation to sulfoxides/sulfones is minimized by using inert atmospheres .
- Residual solvents : Removed by recrystallization from methanol or ethanol .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thioether formation .
- Catalysis : Use of NaHCO₃ or K₂CO₃ as bases improves cyclization efficiency .
- Temperature control : Reflux at 80–100°C balances reaction rate and byproduct formation . Yields typically range from 65% to 95%, depending on substituent electronic effects .
Q. What structural modifications enhance the bioactivity of this compound?
- Substituent variation : Introducing electron-withdrawing groups (e.g., Cl, NO₂) on the aryl ring increases inhibitory potency against Rho-associated kinases .
- Chain length : Extending the thioalkanoic acid chain (e.g., butanoic vs. propanoic acid) improves membrane permeability .
- Salt formation : Sodium or potassium salts enhance solubility for in vitro assays .
Q. How do researchers resolve contradictions in spectral data for structurally similar derivatives?
Discrepancies in NMR/IR data often arise from:
Q. What challenges arise in formulating this compound for biological assays?
Key challenges include:
Q. How are structure-activity relationship (SAR) studies designed for this compound?
SAR workflows involve:
- Analog synthesis : Systematic variation of aryl substituents (e.g., 2-thienyl vs. 4-chlorophenyl) .
- In vitro screening : Enzymatic assays (e.g., Rho kinase inhibition) with IC₅₀ determination .
- Computational modeling : Docking studies to predict binding modes in catalytic sites .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound derivatives show variable splitting patterns?
Splitting variations arise from:
Q. How can conflicting bioassay results between research groups be reconciled?
Discrepancies may stem from:
- Assay conditions : pH, temperature, and co-solvents (e.g., DMSO) modulate compound activity .
- Cell line variability : Differences in membrane transporters or metabolic enzymes affect intracellular concentrations .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
